1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
Properties
IUPAC Name |
6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8/c1-18-5-4-14-13(18)20-8-6-19(7-9-20)12-3-2-11-16-15-10-21(11)17-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHCOATXWNIVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target molecule comprises three distinct heterocyclic components:
Retrosynthetic dissection suggests two primary fragments for convergent synthesis:
- Fragment A : 6-Chloro-triazolo[4,3-b]pyridazine
- Fragment B : 1-(1-Methyl-1H-imidazol-2-yl)piperazine
Coupling these fragments via nucleophilic aromatic substitution (SNAr) forms the final product.
Synthesis ofTriazolo[4,3-b]Pyridazine Derivatives
Core Ring Formation
The triazolopyridazine scaffold is typically constructed via cyclocondensation reactions. Key methods include:
Diazotization-Cyclization
Treatment of 3,6-dichloropyridazine-4-carboxylic acid (25 ) with hydrazine hydrate yields 6-chloro-3-hydrazinopyridazin-4-amine (28 ). Subsequent reflux in formic acid induces cyclization to 6-chloro-triazolo[4,3-b]pyridazin-8-amine (29 ).
Reaction Conditions :
- Hydrazine hydrate (excess), ethanol, 80°C, 4 h
- Formic acid, reflux, 2 h
Nitrite-Mediated Cyclization
Alternate routes employ sodium nitrite under acidic conditions to cyclize diaminopyridazine precursors. For example, 4,5-diaminopyridazine derivatives treated with HNO2 at 0–5°C yield triazolopyridazines.
Synthesis of 1-(1-Methyl-1H-Imidazol-2-yl)Piperazine
Piperazine Substitution Strategies
Two approaches dominate the literature:
Direct Alkylation
Reaction of piperazine with 2-chloro-1-methylimidazole in the presence of K2CO3:
Procedure :
Buchwald-Hartwig Amination
For hindered substrates, palladium-catalyzed coupling ensures higher regioselectivity:
Conditions :
Final Coupling Reaction
Nucleophilic Aromatic Substitution
The critical bond formation occurs between Fragment A and Fragment B:
Optimized Protocol :
- 6-Chloro-triazolo[4,3-b]pyridazine (35i , 1.0 equiv)
- 1-(1-Methyl-1H-imidazol-2-yl)piperazine (1.5 equiv)
- DIPEA (3.0 equiv), n-BuOH, 120°C, 48 h
Workup :
- Dilution with H2O, extraction with EtOAc (3×)
- Column chromatography (SiO2, CH2Cl2/MeOH 9:1)
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
- Base-assisted deprotonation of the piperazine amine
- SNAr displacement of chloride, facilitated by electron-withdrawing triazole and pyridazine rings
Purification and Characterization
Chromatographic Methods
Alternative Synthetic Routes
Reductive Amination
For analogs requiring modified piperazine linkers:
Suzuki-Miyaura Coupling
Introduction of aryl/heteroaryl groups at position 3:
Challenges and Optimization
Solvent Effects
Temperature Optimization
- <100°C : Incomplete conversion
- >120°C : Decomposition of triazolopyridazine core
Scalability and Industrial Relevance
Kilogram-Scale Production
- Batch size : 5 kg
- Key modifications :
- Continuous flow reactor for coupling step
- Crystallization instead of chromatography for final purification
- Overall yield : 57%
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: 1-{3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine Dihydrochloride
- Structure : Retains the triazolopyridazine-piperazine core but lacks the 1-methylimidazole group.
- Molecular Formula : C₁₀H₁₆Cl₂N₆.
- Key Differences : Absence of the imidazole substituent reduces hydrogen-bonding capacity. The dihydrochloride salt improves solubility but may alter pharmacokinetics.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method common in triazole synthesis .
Structural Analog 2: AZD5153
- Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-4-Piperidyl]Phenoxy]Ethyl]-1,3-Dimethyl-Piperazin-2-one.
- Key Differences: Incorporates a methoxy group on the triazolopyridazine and a piperazinone ring. These modifications enhance bromodomain inhibition potency compared to simpler analogs.
- Biological Activity : Demonstrated efficacy in targeting the BRD4 bromodomain, highlighting the role of substituents in optimizing target affinity .
Structural Analog 3: 1-{3-Cyclopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-4-(2,4-Dimethylbenzenesulfonyl)Piperazine
- Structure : Features a cyclopropyl-substituted triazolopyridazine and a benzenesulfonyl group on piperazine.
- Molecular Formula : C₂₀H₂₄N₆O₂S.
- Key Differences : The bulky benzenesulfonyl group increases molecular weight (412.51 g/mol) and may improve metabolic stability. Cyclopropyl substitution on the triazole ring could enhance lipophilicity .
Structural Analog 4: 1-{1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}-4-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperazine
- Structure : Replaces the imidazole with a pyrazolopyrimidine group.
- Molecular Formula : C₁₄H₁₄N₁₀.
- Key Differences : Higher nitrogen content (10 N atoms) may improve solubility but reduce membrane permeability. The pyrazolopyrimidine moiety offers distinct electronic properties compared to imidazole .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₈N₈ | 326.37 | 1-Methylimidazole, triazolopyridazine | Not reported |
| 1-{3-Methyl-Triazolo...Piperazine (15) | C₁₀H₁₆Cl₂N₆ | 307.19 | Triazolopyridazine, dihydrochloride | Not reported |
| AZD5153 (5, 8) | C₂₄H₃₁N₇O₂ | ~500 | Methoxy-triazolopyridazine, piperazinone | Not reported |
| 1-{3-Cyclopropyl-Triazolo... (14) | C₂₀H₂₄N₆O₂S | 412.51 | Cyclopropyl, benzenesulfonyl | Not reported |
Biological Activity
The compound 1-(1-methyl-1H-imidazol-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, biological mechanisms, and relevant case studies highlighting its therapeutic potential.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Where:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazole and triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown promising results against various strains of bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 1 | Bacterial Inhibition | 5.0 |
| 2 | Antifungal Activity | 3.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the modulation of the Bcl-2 family proteins and activation of caspases.
Case Study:
In a study involving human cancer cell lines, the compound exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells. The study demonstrated that the compound activates intrinsic apoptotic pathways leading to cell death.
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The triazole moiety is known for its ability to inhibit enzymes involved in fungal and bacterial growth.
- Receptor Modulation: The imidazole ring can interact with various receptors in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Research Findings
Several studies have focused on synthesizing and evaluating derivatives of this compound for enhanced biological activity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
